Stercuronium Iodide

Description

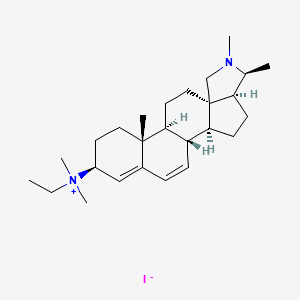

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

30033-10-4 |

|---|---|

Molecular Formula |

C26H43IN2 |

Molecular Weight |

510.5 g/mol |

IUPAC Name |

ethyl-dimethyl-[(1R,2S,5S,6S,9R,12S,13R,16S)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-17,19-dien-16-yl]azanium;iodide |

InChI |

InChI=1S/C26H43N2.HI/c1-7-28(5,6)20-12-14-25(3)19(16-20)8-9-21-23(25)13-15-26-17-27(4)18(2)22(26)10-11-24(21)26;/h8-9,16,18,20-24H,7,10-15,17H2,1-6H3;1H/q+1;/p-1/t18-,20-,21+,22+,23-,24-,25-,26-;/m0./s1 |

InChI Key |

NZMZXOUHSHDAQQ-VIGAWJBNSA-M |

Isomeric SMILES |

CC[N+](C)(C)[C@H]1CC[C@@]2([C@H]3CC[C@]45CN([C@H]([C@H]4CC[C@H]5[C@@H]3C=CC2=C1)C)C)C.[I-] |

Canonical SMILES |

CC[N+](C)(C)C1CCC2(C3CCC45CN(C(C4CCC5C3C=CC2=C1)C)C)C.[I-] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Studies of Stercuronium Iodide

Methodologies for Steroid Nucleus Derivatization

The derivatization of the steroid nucleus is a foundational aspect of synthesizing compounds like stercuronium (B1201463) iodide. The goal is to introduce specific functional groups onto the rigid steroidal backbone, which can then be further modified. These modifications are crucial for imparting the desired pharmacological properties.

Key methodologies include:

Functionalization with Ammonium (B1175870) Groups: A primary strategy involves the introduction of quaternary ammonium groups. researchgate.net This is often achieved by first introducing a leaving group, such as a halogen (bromo- or chloro-), onto the steroid framework. For instance, cholesteryl 3β-bromoacetate and 3β-chloroacetate have been used as intermediates for the synthesis of quaternary ammonium derivatives of cholesterol. mdpi.com The subsequent reaction with tertiary amines leads to the formation of the desired quaternary ammonium salt. mdpi.com

Modification of Existing Functional Groups: Steroids often possess inherent functional groups like hydroxyl or keto groups that can be chemically altered. For example, bile acids can be converted to 24-nor-23-iodo derivatives through a Hunsdiecker reaction, which are then reacted with secondary or tertiary amines to yield quaternary ammonium conjugates. mdpi.com

Introduction of Acetylcholine-like Moieties: In the design of some neuromuscular blocking agents, an acetylcholine-like fragment is incorporated into the D-ring of the steroid. However, studies on 3,16-bisquaternary ammonium steroid derivatives have shown that an intact acetylcholine-like moiety is not strictly necessary for activity, although the acetyl group and the quaternary nitrogen are essential. nih.gov

Use of Linkers: Flexible hydrophilic chains with polar head groups can be attached to the hydrophobic steroid core. This approach is guided by the principle that the structure should possess both a rigid hydrophobic part and a flexible, polar chain. mdpi.com

These derivatization techniques provide a versatile toolkit for creating a wide array of steroidal compounds with potential therapeutic applications.

| Derivatization Method | Precursor Functional Group | Reagents/Reaction | Resulting Functional Group |

| Quaternization | Halogen (e.g., Bromo, Chloro) | Tertiary Amines | Quaternary Ammonium Salt |

| Hunsdiecker Reaction | Carboxylic Acid | --- | Iodo-derivative |

| Functional Group Interconversion | Hydroxyl Group | Oxidation | Keto Group |

| Esterification | Hydroxyl Group | Acid Chloride/Anhydride | Ester |

Stereoselective Synthesis Approaches for Aminosteroid (B1218566) Frameworks

The three-dimensional arrangement of atoms (stereochemistry) in aminosteroids is critical for their interaction with biological targets like the nicotinic acetylcholine (B1216132) receptor. Therefore, stereoselective synthesis, which controls the formation of specific stereoisomers, is paramount in the development of these compounds. nih.gov

Key approaches include:

Substrate-Controlled Synthesis: The existing chirality of the steroid nucleus is often used to direct the stereochemical outcome of subsequent reactions. The rigid, pre-defined stereochemistry of the steroid backbone influences the approach of reagents, leading to the preferential formation of one stereoisomer over others.

Chiral Auxiliaries: In some synthetic routes, chiral auxiliaries are temporarily incorporated into the molecule to direct the stereoselective formation of a new chiral center. The auxiliary is then removed later in the synthesis. This approach has been used in the synthesis of nucleoside analogues where a chiral auxiliary can influence the outcome of N-glycosylation. beilstein-journals.org

Catalytic Asymmetric Synthesis: This method employs chiral catalysts to favor the formation of one enantiomer or diastereomer. While widely used in modern organic synthesis, its application in complex steroid modifications requires highly specific catalysts. For example, iron-aminyl radicals have been used for the stereoselective aminative ring-opening of cyclopropenes to produce tetrasubstituted alkenyl nitriles with high stereocontrol. researchgate.net

Diastereoselective Grignard Addition: In the synthesis of some complex molecules, the addition of a Grignard reagent to a chiral carbonyl compound can proceed with high diastereoselectivity. For instance, the addition of a benzophenone (B1666685) magnesium bromide to a protected erythrofuranose was achieved with a diastereomeric ratio greater than 95:5, with the configuration confirmed by X-ray crystallography. nih.gov

The development of efficient and reproducible syntheses for single-isomer chiral drugs is a primary focus of process chemistry to meet regulatory standards. nih.gov

Precursor Compound Utilization in Stercuronium Iodide Synthesis

The synthesis of complex molecules like this compound relies on the use of advanced intermediates or naturally occurring compounds as starting materials.

This compound is specifically a derivative of conessine (B1669311). ncats.io Conessine is a steroidal alkaloid found in the plant Holarrhena antidysenterica. nih.gov Its inherent aminosteroid structure makes it an ideal precursor for the synthesis of this compound and related neuromuscular blocking agents.

The synthesis of this compound from conessine involves the chemical modification of the two nitrogen atoms present in the conessine structure. The IUPAC name for this compound, (3β)-N-Ethyl-N,N-dimethylcona-4,6-dienin-3-aminium iodide, indicates the specific modifications made to the parent conessine framework. iiab.mewikipedia.org The synthesis involves quaternization of the nitrogen atom at the 3-position with an ethyl group and two methyl groups.

The use of conessine provides a synthetically advantageous starting point, as the complex polycyclic and stereochemically defined aminosteroid core is already formed.

| Precursor | Key Structural Feature | Relevance to this compound |

| Conessine | Aminosteroid alkaloid | Direct precursor, provides the core steroidal amine framework. ncats.io |

Design and Synthesis of Novel this compound Derivatives

Research in the field of neuromuscular blocking agents involves the design and synthesis of novel derivatives to improve pharmacological properties. This often involves creating either monoquaternary or bisquaternary ammonium compounds.

Monoquaternary ammonium steroidal compounds contain a single positively charged nitrogen atom. The synthesis of these derivatives often starts from a steroid with a single amino group or a functional group that can be converted into one.

A general synthetic route involves:

Introduction of an Amine: If not already present, an amino group is introduced onto the steroid nucleus.

Quaternization: The amino group is then reacted with alkyl halides to form the quaternary ammonium salt. For example, the quaternarization of 3-dimethylamino-1-propanol (B49565) with chlorohexadecane is a method to produce a mono-hydroxylated quaternary ammonium salt. researchgate.net

Studies have described the synthesis and pharmacological profiles of steroidal monoquaternary ammonium derivatives, often comparing their activity to bisquaternary counterparts. nih.govstrath.ac.uk In some cases, monoquaternary compounds have been found to be less active than their bisquaternary analogues. nih.govstrath.ac.uk

Bisquaternary ammonium steroids, which possess two quaternary ammonium groups, are a significant class of neuromuscular blocking agents. The distance between the two positive charges (the "onium" heads) is a critical factor for their activity. researchgate.net

The synthesis of these compounds typically involves a steroid scaffold that has two amino groups or can be difunctionalized to introduce them. A common precursor for many steroidal muscle relaxants is a diaminosteroid.

The synthesis of 3,16-bisquaternary ammonium steroidal derivatives has been reported as a strategy to develop new neuromuscular blocking agents. nih.gov The synthetic process often involves the reaction of a diaminosteroid with an appropriate alkylating agent to simultaneously or sequentially quaternize both nitrogen atoms. These derivatives are often designed to mimic the structure of acetylcholine at two points of interaction.

| Derivative Type | Number of Quaternary Centers | Key Synthetic Step | Example Precursor |

| Monoquaternary | 1 | Quaternization of a monoamino steroid | 3-dimethylamino-1-propanol researchgate.net |

| Bisquaternary | 2 | Quaternization of a diaminosteroid | Diaminosteroid |

Molecular Mechanisms of Action and Receptor Interaction Dynamics

Competitive Antagonism at the Nicotinic Acetylcholine (B1216132) Receptor (nAChR)

Stercuronium (B1201463) iodide is classified as a non-depolarizing neuromuscular blocking agent, belonging to the aminosteroid (B1218566) group. squarespace.com Its primary mechanism of action is competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. squarespace.comopenanesthesia.org

The neuromuscular junction is the site of chemical communication between a motor neuron and a muscle fiber. nih.gov The arrival of a nerve impulse at the presynaptic terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. openanesthesia.orgyoutube.com ACh molecules then travel across the cleft and bind to nAChRs concentrated on the postsynaptic membrane of the muscle fiber, known as the motor end-plate. openanesthesia.orgnih.gov

The nAChR is a pentameric ligand-gated ion channel. openanesthesia.org In adult muscle, it is composed of two α subunits, and one each of β, δ, and ε subunits. openanesthesia.orgnih.gov For the channel to open, ACh must bind to both of the α subunits. squarespace.come-safe-anaesthesia.org

Stercuronium iodide, as a competitive antagonist, possesses a molecular structure that allows it to bind to these same α subunit receptor sites. squarespace.com However, unlike the agonist ACh, the binding of stercuronium does not cause the conformational change needed to open the ion channel. squarespace.comopenanesthesia.org By occupying one or both of these binding sites, stercuronium physically obstructs ACh from binding to the receptor. squarespace.comyoutube.com This action is a reversible, competitive inhibition; the blockade can be overcome by increasing the concentration of ACh at the neuromuscular junction. squarespace.comnih.gov

The binding of ACh to the nAChR normally causes the channel to open, allowing a rapid influx of sodium ions (Na+) into the muscle cell. squarespace.comopenanesthesia.org This influx leads to a localized depolarization of the motor end-plate. openanesthesia.org When this depolarization reaches a certain threshold, it triggers a muscle action potential that propagates across the muscle fiber, initiating muscle contraction. openanesthesia.org

By preventing ACh from binding to the nAChRs, this compound inhibits this influx of sodium ions. squarespace.comopenanesthesia.org Consequently, the motor end-plate potential fails to reach the threshold required to generate a muscle action potential. openanesthesia.org This failure to depolarize the postsynaptic membrane results in the interruption of neuromuscular transmission and, ultimately, flaccid muscle paralysis. openanesthesia.orgyoutube.com

Investigation of Acetylcholinesterase Inhibitory Properties

The primary mechanism of this compound is centered on receptor antagonism, not enzyme inhibition. The termination of ACh signaling at the neuromuscular junction is normally accomplished by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh into choline and acetate. nih.govwikipedia.org

Available research indicates that the mechanism of action for non-depolarizing neuromuscular blockers like stercuronium is distinct from that of acetylcholinesterase inhibitors. nih.gove-safe-anaesthesia.org The therapeutic reversal of a stercuronium-induced blockade is achieved by administering AChE inhibitors, such as neostigmine. nih.govnih.gov These reversal agents function by inhibiting the action of AChE, which leads to an accumulation of ACh in the synaptic cleft. nih.gove-safe-anaesthesia.org The increased concentration of ACh helps it to successfully out-compete the stercuronium molecules at the receptor binding sites, thereby restoring neuromuscular transmission. nih.gov This pharmacological relationship underscores that stercuronium itself does not inhibit AChE; rather, its effects are counteracted by agents that do.

This compound is not recognized as having clinically significant anticholinesterase activity. Its function as a neuromuscular blocking agent is not dependent on the inhibition of acetylcholinesterase. In contrast, compounds like neostigmine are potent reversible inhibitors of AChE. e-safe-anaesthesia.org They form a carbamylated intermediate with the enzyme, rendering it temporarily inactive and allowing ACh levels to rise. e-safe-anaesthesia.org The mechanism of stercuronium is purely one of receptor-site competition, placing it in a separate functional class from AChE inhibitors. squarespace.comopenanesthesia.org

Receptor Subtype Selectivity and Discrimination

While the primary target of stercuronium is the nAChR at the neuromuscular junction, investigations have revealed that it also interacts with other receptor subtypes, specifically muscarinic acetylcholine receptors. This indicates a degree of receptor subtype discrimination, with varying affinities for different receptor types and locations.

Research into the antimuscarinic properties of stercuronium has shown a selective affinity for muscarinic receptors in different tissues. nih.gov One study compared its activity in guinea pigs and rabbits across various preparations, including atria, bladder, ileum, and the sympathetic nerve endings of the rabbit ear artery. nih.gov

The findings indicated that stercuronium was a more potent antagonist at cardiac muscarinic receptors and prejunctional inhibitory muscarinic receptors on sympathetic nerves than at muscarinic receptors responsible for smooth muscle contraction in the bladder and ileum. nih.gov In guinea-pig atria, stercuronium inhibited the negative chronotropic (heart rate) and inotropic (contractile force) responses to a similar degree. nih.gov However, it was found to be 17-fold less active as an antimuscarinic agent in the bladder and ileum. nih.gov This suggests that stercuronium and similar compounds like gallamine (B1195388) have a greater affinity for cardiac and sympathetic inhibitory muscarinic receptors compared to those in other smooth muscle tissues. nih.gov

| Tissue/Receptor Location | Observed Effect | Relative Potency |

|---|---|---|

| Guinea-Pig Atria (Cardiac Muscarinic Receptors) | Inhibition of negative chronotropic and inotropic responses | High |

| Rabbit Ear Artery (Prejunctional Muscarinic Receptors on Sympathetic Nerves) | Similar affinity to rabbit atrial muscarinic receptors | High |

| Guinea-Pig Bladder (Smooth Muscle Muscarinic Receptors) | Inhibition of contraction | Low (17-fold less active than in atria) |

| Guinea-Pig Ileum (Smooth Muscle Muscarinic Receptors) | Inhibition of contraction | Low (17-fold less active than in atria) |

Interaction with Ganglionic Muscarinic Receptors

The direct interaction of this compound with ganglionic muscarinic receptors has not been extensively documented in publicly available research. However, the effects of other aminosteroid neuromuscular blocking agents on autonomic ganglia can provide some context. Muscarinic receptors are present in autonomic ganglia and play a role in modulating neurotransmission. nih.govmhmedical.com

For instance, pancuronium (B99182), a structurally related aminosteroid, has been shown to have a mild ganglionic effect. derangedphysiology.com Studies in rats have indicated that pancuronium is significantly more potent as an antagonist of atrial muscarinic receptors compared to its effects on muscarinic receptors in the sympathetic ganglia. nih.gov Specifically, pancuronium was found to be 86 times more potent as an antagonist of muscarine's effects in isolated rat atria than in the rat isolated superior cervical ganglion. nih.gov This suggests that while some interaction with ganglionic muscarinic receptors occurs with aminosteroids, it may be less pronounced than their effects on other muscarinic receptor locations, such as the heart. nih.gov The structural characteristics of aminosteroid compounds, such as the distance between their quaternary ammonium (B1175870) groups, are thought to play a role in their potency and their degree of ganglionic blockade. derangedphysiology.com

Interaction with Peripheral Muscarinic Receptors

This compound demonstrates a notable and selective antimuscarinic activity at peripheral muscarinic receptors, with a pronounced affinity for cardiac receptors over those in other tissues. nih.gov Research comparing its effects across different tissues has revealed significant variations in its antagonistic potency.

In studies with anesthetized guinea pigs, stercuronium produced a significantly greater inhibition of the bradycardia (slowing of the heart rate) induced by a cholinergic agonist than the vasodepressor (blood pressure lowering) response. nih.gov This difference in inhibition was twofold at a lower dose and 5.8-fold at a higher dose, indicating a preferential action on the muscarinic receptors of the heart. nih.gov

Further in vitro studies have substantiated this selectivity. In isolated guinea-pig atria, the negative chronotropic (heart rate) and inotropic (contractility) responses to a muscarinic agonist were inhibited to a similar degree by stercuronium. nih.gov However, in the guinea-pig bladder and ileum, stercuronium was found to be 17 times less active as an antimuscarinic drug. nih.gov This suggests a higher affinity of stercuronium for cardiac muscarinic receptors compared to those mediating smooth muscle contraction in the bladder and gastrointestinal tract. nih.gov

Additionally, the affinity of stercuronium for prejunctional muscarinic receptors on sympathetic nerve endings in the rabbit ear artery was found to be similar to its affinity for the muscarinic receptors that mediate negative inotropic responses in the rabbit left atrium. nih.gov This affinity was 2.3-fold less than its affinity for the muscarinic receptors in guinea-pig atria. nih.gov These findings collectively suggest that stercuronium possesses a selective antagonistic action on cardiac muscarinic receptors and inhibitory muscarinic receptors on sympathetic nerve endings, with a lower affinity for muscarinic receptors that mediate the contraction of the bladder and ileum. nih.gov

Comparative Antimuscarinic Activity of this compound in Different Tissues

| Tissue/Preparation | Organism | Observed Effect | Relative Potency/Selectivity |

|---|---|---|---|

| Heart (in vivo) | Guinea-pig | Greater inhibition of bradycardia than vasodepressor response | 2 to 5.8-fold greater for cardiac effects |

| Atria (in vitro) | Guinea-pig | Inhibition of negative chronotropic and inotropic responses | High affinity |

| Bladder and Ileum (in vitro) | Guinea-pig | Inhibition of smooth muscle contraction | 17-fold less active than in atria |

| Sympathetic Nerve Endings (Rabbit Ear Artery) | Rabbit | Antagonism of prejunctional muscarinic receptors | Similar affinity to rabbit left atrium |

| Left Atrium (in vitro) | Rabbit | Inhibition of negative inotropic response | Similar affinity to sympathetic nerve endings |

Structure Activity Relationship Sar Studies of Stercuronium Iodide and Analogues

Elucidation of Pharmacophoric Elements for Neuromuscular Blocking Activity

Neuromuscular blocking agents exert their effects primarily by antagonizing the action of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction. The fundamental pharmacophore for neuromuscular blockade, mirroring that of ACh, typically includes at least one positively charged quaternary ammonium (B1175870) group. slideshare.netuogqueensmcf.com This cationic center is crucial for binding to the anionic site of the nAChR. slideshare.net

In aminosteroid (B1218566) NMBAs, such as Stercuronium (B1201463) iodide and its analogues like pancuronium (B99182), vecuronium (B1682833), and rocuronium (B1662866), the rigid and bulky steroid nucleus serves as a scaffold. This scaffold positions the pharmacophoric quaternary ammonium groups in a specific three-dimensional orientation, optimizing their interaction with the receptor. wikipedia.orgoup.comwikipedia.org Stercuronium iodide, specifically, is characterized as an aminosteroid that acts as a competitive antagonist of the nAChR. wikipedia.org Beyond its primary blocking activity, this compound has also been reported to possess anticholinesterase properties, uogqueensmcf.com suggesting a potential dual mechanism of action or interaction with enzymes involved in neurotransmitter metabolism.

Influence of Quaternary Ammonium Group Position and Number

The number and spatial arrangement of quaternary ammonium groups are critical determinants of an NMBA's potency and duration of action.

Role of Monoquaternary vs. Bisquaternary Structures

Historically, it was believed that potent NMBAs, both depolarizing and non-depolarizing, must possess a bisquaternary structure. oup.com Bisquaternary compounds, featuring two quaternary ammonium centers, generally exhibit higher potency compared to their monoquaternary counterparts, as they can potentially interact with multiple sites on the receptor or across receptor subunits. oup.comderangedphysiology.com For instance, pancuronium and atracurium (B1203153) are classic examples of bisquaternary NMBAs. acs.orgnih.gov

However, the development of vecuronium, a monoquaternary aminosteroid, challenged this paradigm by demonstrating that potent neuromuscular blockade can be achieved with a single quaternary ammonium group. oup.com this compound is also classified as a monoquaternary compound. japsonline.com While monoquaternary aminosteroids like rocuronium may exhibit reduced binding avidity due to single-site engagement, they often benefit from faster onset kinetics due to enhanced tissue diffusion. acs.org

Steroid Backbone Modifications and Conformational Influences on Activity

The inherent rigidity and three-dimensional structure of the steroid backbone are foundational to the activity of aminosteroid NMBAs. wikipedia.orgoup.comwikipedia.org This steroidal scaffold provides a stable framework that correctly orients the pharmacologically active quaternary ammonium groups for optimal interaction with the nAChR. wikipedia.org Modifications to the steroid nucleus, including alterations in stereochemistry and the introduction of various substituents, can profoundly influence the molecule's conformation, lipophilicity, and ultimately its receptor binding affinity and duration of action. wikipedia.orgnih.gov

The lipophilicity of these compounds, often modulated by substituents on the steroid skeleton, has a significant impact on their pharmacokinetic and pharmacodynamic properties. Increased lipophilicity (e.g., higher logP values) generally correlates with increased potency (ED90, EC50), faster plasma clearance, and a quicker rate of transport to the biophase. nih.gov Conversely, enhanced lipophilicity can also lead to a shorter duration of action. nih.gov The specific stereochemical configuration of the steroid nucleus is critical for achieving the desired conformation for receptor interaction. acs.org

Substituent Effects on Receptor Binding and Efficacy

The nature and position of substituents on the steroid nucleus and the quaternary ammonium moieties play a vital role in modulating NMBA activity. For example, the presence of an acetylcholine-like moiety on the A-ring of pancuronium contributes to its muscarinic receptor activity, leading to cardiovascular effects such as tachycardia. wikipedia.orgcambridge.org In contrast, vecuronium, which features a tertiary nitrogen on the A-ring, lacks this muscarinic activity and exhibits a significantly improved cardiovascular safety profile. wikipedia.orgcambridge.org

The substituents at the 17-position of the androstane (B1237026) skeleton, particularly ester groups, have been shown to influence lipophilicity and, consequently, potency and the time course of action. nih.gov Similarly, the alkyl groups attached to the quaternary nitrogen can affect receptor affinity; for instance, a short aliphatic tail on the quaternary amine might reduce affinity for the acetylcholine receptor. cambridge.org this compound features an N-ethyl-N,N-dimethyl group attached to the steroid nucleus, contributing to its specific SAR profile. wikipedia.org

Comparative SAR with Related Aminosteroid Neuromuscular Blockers

A comparison of well-characterized aminosteroid NMBAs highlights key SAR principles:

Pancuronium: A bisquaternary aminosteroid known for its long duration of action and associated vagolytic (tachycardic) effects due to its A-ring substitution. wikipedia.orgcambridge.org

Vecuronium: A potent monoquaternary aminosteroid with an intermediate duration of action. Its lack of significant cardiovascular side effects is attributed to the modification of the A-ring nitrogen to a tertiary amine. wikipedia.orgoup.comcambridge.org

Rocuronium: Another monoquaternary aminosteroid with intermediate duration, characterized by a rapid onset of action, potentially due to its higher unbound fraction in plasma. acs.orgnih.gov

Pipecuronium: A bisquaternary aminosteroid with a long duration of action, comparable in potency to pancuronium, but without the same degree of vagolytic effects. oup.com

This compound: Identified as a monoquaternary aminosteroid, it also exhibits anticholinesterase properties. uogqueensmcf.comjapsonline.com While specific quantitative SAR data for this compound is less detailed in readily available literature, its classification as a monoquaternary aminosteroid places it within a well-studied group of NMBAs.

Comparative Potency of Aminosteroid NMBAs

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of Stercuronium (B1201463) Iodide and Solvates

The determination of the crystal and molecular structure of stercuronium iodide through single-crystal X-ray diffraction would provide unambiguous proof of its chemical identity and stereochemistry. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 18.2 |

| c (Å) | 14.7 |

| α, β, γ (°) | 90 |

| Z | 4 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from an X-ray crystallographic study. No published crystallographic data for this compound is currently available.

The analysis would also detail the ionic interaction between the quaternary ammonium (B1175870) cation of the stercuronium moiety and the iodide anion, providing insights into the packing of the ions within the crystal lattice. Furthermore, the study of solvates, which are crystalline forms that incorporate solvent molecules, can reveal different packing arrangements and intermolecular interactions. nih.gov

The steroidal backbone of this compound is a rigid structure, but the substituent groups can exhibit conformational flexibility. X-ray crystallography would precisely define the conformation of the entire molecule in the solid state. This includes the chair or boat conformations of the cyclohexane rings and the orientation of the N-ethyl-N,N-dimethylaminium group at the C3 position and the pyrrolidine ring fused to the D-ring. This information is crucial for understanding the molecule's shape and how it might interact with its biological target.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the structure of a molecule and are often used in conjunction with X-ray crystallography. mmu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. researchgate.netnih.gov For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the protons on the steroid nucleus and the substituents would be characteristic.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. currenta.dearcjournals.orgnih.govpioneerpublisher.com High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement for the stercuronium cation, allowing for the confirmation of its elemental formula (C₂₆H₄₃N₂⁺). researchgate.net Tandem mass spectrometry (MS/MS) could be used to fragment the ion and analyze the resulting fragments, providing further structural information and confirming the connectivity of the different parts of the molecule. nih.gov

Illustrative Mass Spectrometry Data:

| Ion | m/z (calculated) | m/z (observed) |

| [M]⁺ (Stercuronium cation) | 383.3421 | 383.3425 |

Note: This data is for illustrative purposes. The calculated m/z is based on the chemical formula C₂₆H₄₃N₂⁺.

Chromatographic Methods for Purity and Compound Analysis

Chromatographic techniques are essential for separating this compound from any impurities and for quantifying its presence in a mixture.

HPLC is a widely used technique for the separation, identification, and quantification of compounds. scirp.org For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (with a buffer and an ion-pairing agent) and an organic solvent like acetonitrile or methanol. Detection could be achieved using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). An HPLC method would be crucial for determining the purity of a sample of this compound.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govnist.gov Due to the ionic and non-volatile nature of this compound, direct analysis by GC-MS is not feasible. However, it might be possible to derivatize the compound to make it more volatile. For instance, Hofmann elimination could potentially be used to convert the quaternary ammonium salt into a tertiary amine, which might then be amenable to GC-MS analysis. srce.hrresearchgate.net This approach could be used to analyze for related impurities or degradation products.

Specialized Iodine Determination Methods (Applicable to Iodide Counterion)

The accurate quantification of the iodide counterion in a pharmaceutical compound such as this compound is critical for quality control and characterization. A variety of specialized analytical methods have been developed for the precise determination of iodide, even in complex chemical matrices. These techniques leverage principles of spectroscopy, automated flow analysis, and other advanced instrumental methods to achieve high sensitivity and selectivity.

Spectrophotometric Techniques for Iodide Quantification

Spectrophotometry offers several sensitive and accessible methods for quantifying iodide. These techniques are typically based on converting the iodide ion into a species that can be measured colorimetrically.

One prominent method involves the oxidation of iodide to form an intermediate, which then reacts with a chromogenic agent. For instance, iodide can be oxidized in an acidic medium in the presence of iodate and chloride to form the dichloroidate ion (ICl₂⁻) researchgate.netnih.gov. This ion then bleaches the dye methyl red, and the decrease in the color's intensity, measured at approximately 520 nm, is proportional to the initial iodide concentration researchgate.netnih.gov. This method has demonstrated a molar absorptivity of 1.73 x 10⁵ L mol⁻¹ cm⁻¹ and follows Beer's law in the concentration range of 0-3.5 µg of iodide nih.gov.

Another common approach is based on the well-known starch-iodine reaction. In this method, iodide is first oxidized to elemental iodine (I₂), which then forms a distinct blue-colored complex with a starch solution researchgate.net. The intensity of this blue complex, measured spectrophotometrically at a wavelength of around 615 nm, allows for the quantification of the original iodide concentration researchgate.net.

Kinetic spectrophotometric methods have also been developed, often utilizing the catalytic effect of iodide on a specific chemical reaction. The classic Sandell-Kolthoff reaction is a prime example, where iodide catalyzes the reduction of cerium(IV) by arsenic(III) researchgate.netresearchgate.net. The rate of this reaction, monitored by the disappearance of the yellow color of the cerium(IV) ion, is proportional to the concentration of iodide researchgate.netnih.gov. Other catalytic systems have also been employed, using various dyes such as variamine blue, methylene blue, and rhodamine B, offering high sensitivity for trace amounts of iodide ui.ac.id.

A summary of selected spectrophotometric methods is presented below.

| Method Principle | Key Reagents | Wavelength (nm) | Linear Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Methyl Red Bleaching | Iodate, Chloride, Methyl Red | 520 researchgate.netnih.gov | 0 - 3.5 µg/10mL nih.gov | 1.73 x 10⁵ nih.gov |

| Starch-Iodine Complex | Oxidizing Agent (e.g., Iodate), Starch | 615 researchgate.net | 5 - 40 mg/L ui.ac.id | Not specified |

| Methylene Blue Bleaching | Potassium Iodide, Hydrochloric Acid, Methylene Blue | 665.6 scispace.com | 0.5 - 14 µg/mL scispace.com | 1.24 x 10⁴ scispace.com |

| Sandell-Kolthoff Reaction | Cerium(IV), Arsenic(III) | Not specified | Not specified | Not specified |

Flow Injection Analysis for Trace Iodide

Flow Injection Analysis (FIA) is an automated method that involves injecting a discrete sample volume into a continuously flowing carrier stream. This sample plug then merges with reagent streams, allowing for controlled reaction and subsequent detection, making it a rapid and reproducible technique for iodide determination wikipedia.org.

Several FIA methods have been specifically adapted for iodide quantification. One such system exploits the iodine-starch reaction, where an injected sample containing iodide is first oxidized to iodine nih.gov. A gas diffusion unit can be incorporated to selectively allow the iodine to permeate a hydrophobic membrane, enhancing the selectivity of the method before it reacts with starch to form the colored complex for detection nih.gov. This system has a reported detection limit of 1 mg I⁻ L⁻¹ nih.gov.

Another FIA approach involves the oxidation of iodide by potassium iodate in an acidic medium. The resulting triiodide ion is then measured absorptiometrically at 460 nm rsc.org. This method is simple and rapid, with a reported limit of detection of 6 × 10⁻⁵ mol dm⁻³ for iodide rsc.org.

For even higher sensitivity, FIA can be coupled with spectrofluorimetric detection based on the catalytic effect of iodide on the Sandell-Kolthoff reaction (Ce(IV)/As(III)) nih.gov. This automated approach allows for the determination of iodide in the range of 0.20–4.0 µmol L⁻¹, with a very low limit of detection of 0.025 µmol L⁻¹ nih.gov. The use of a multi-syringe module reduces reagent consumption and waste, aligning with the principles of green chemistry nih.gov.

| FIA Method Principle | Detection Technique | Reagents | Limit of Detection (LOD) |

| Iodine-Starch Reaction | Spectrophotometry nih.gov | Oxidizing Agent, Starch nih.gov | 1 mg/L nih.gov |

| Oxidation by Iodate | Spectrophotometry rsc.org | Potassium Iodate, Sulfuric Acid rsc.org | 6 x 10⁻⁵ mol/dm³ rsc.org |

| Catalytic Sandell-Kolthoff | Spectrofluorimetry nih.gov | Cerium(IV), Arsenic(III) nih.gov | 0.025 µmol/L nih.gov |

Comparative Pre Clinical Pharmacological Investigations

In Vitro Neuromuscular Blocking Efficacy Studies

In vitro studies on isolated tissue preparations are fundamental in elucidating the direct action of a compound on the neuromuscular junction, independent of systemic physiological factors.

Studies on isolated muscle preparations have been crucial in characterizing the neuromuscular blocking profile of stercuronium (B1201463) iodide. In preparations of the chick biventer cervicis muscle, stercuronium has been shown to exhibit a competitive, non-depolarizing neuromuscular blocking action. nih.gov This preparation is valuable for differentiating between depolarizing and non-depolarizing mechanisms of action. nih.gov While detailed quantitative data on mouse myotubes is not extensively available in the reviewed literature, studies on other isolated preparations, such as the rat phrenic nerve-diaphragm, have contributed to the understanding of its efficacy. nih.gov In one study, stercuronium was noted to possess weak anticholinesterase activity, which could potentially contribute to its duration of action. nih.gov

Interactive Data Table: In Vitro Neuromuscular Blocking Activity of Stercuronium Iodide (Data based on descriptive findings, quantitative comparative data not fully available in provided search results)

| Preparation | Observed Effect of this compound | Reference |

|---|---|---|

| Chick Biventer Cervicis Muscle | Competitive, non-depolarizing neuromuscular blockade | nih.gov |

| Rat Phrenic Nerve-Diaphragm | Neuromuscular blocking action | nih.gov |

This compound functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR). wikipedia.orgiiab.me In preclinical studies, it was found to have a greater affinity for cardiac muscarinic receptors and inhibitory muscarinic receptors on sympathetic nerve endings than for muscarinic receptors that mediate contraction of the bladder and ileum. ncats.io In guinea-pig atria, stercuronium inhibited the negative chronotropic and inotropic responses to carbachol. ncats.io However, it was found to be 17-fold less active as an antimuscarinic drug in the bladder and ileum. ncats.io The affinity of stercuronium for the prejunctional muscarinic receptor on sympathetic nerve endings in the rabbit ear artery was found to be similar to its affinity for the muscarinic receptor mediating negative inotropic responses in the rabbit left atrium. ncats.io

In Vivo Animal Model Studies (Mechanistic and Comparative Focus, non-clinical endpoints)

In vivo studies in animal models, particularly in cats, have been instrumental in comparing the neuromuscular blocking and systemic effects of this compound with other agents.

In anesthetized cats, this compound demonstrated a potent, competitive, non-depolarizing neuromuscular blocking action with a rapid onset and short duration. nih.gov Some studies have indicated that this compound is more potent than pancuronium (B99182) bromide. wikipedia.org However, its development was halted due to cardiovascular side effects, notably tachycardia, which were reported to be of a similar severity to those observed with pancuronium. wikipedia.org In contrast to pancuronium, which is known to have vagal blocking and catecholamine-releasing effects, stercuronium was found to have a selective atropine-like action at the cardiac vagus neuro-effector junction with minimal ganglion-blocking activity. nih.govnih.gov

Interactive Data Table: Comparative In Vivo Neuromuscular Blocking Effects in the Cat

| Parameter | This compound | Pancuronium Bromide | Reference |

|---|---|---|---|

| Mechanism | Competitive, non-depolarizing | Competitive, non-depolarizing | wikipedia.orgnih.gov |

| Potency | Reported to be greater than pancuronium | Standard comparator | wikipedia.org |

| Vagal Blockade | Selective atropine-like action at cardiac vagus | Present | nih.govnih.gov |

| Ganglion Blockade | Little to no activity | Present | nih.gov |

Direct comparative in vivo studies focusing on the mechanistic aspects of this compound versus vecuronium (B1682833) bromide are not as extensively detailed in the available literature as those with pancuronium. Vecuronium itself is a monoquaternary homolog of pancuronium and is known for its lack of significant cardiovascular effects and a shorter duration of action compared to pancuronium. nih.govnih.gov In anesthetized cats, vecuronium was found to be approximately four times more potent than atracurium (B1203153) as a neuromuscular blocking agent and possessed a significantly higher vagal-to-neuromuscular block ratio, indicating greater neuromuscular selectivity. nih.gov Given that stercuronium's development was halted due to cardiovascular effects similar to pancuronium, it can be inferred that vecuronium would present a more favorable cardiovascular profile in a direct comparison.

Interactive Data Table: Inferred Comparative Profile in the Cat

| Parameter | This compound (Inferred) | Vecuronium Bromide | Reference |

|---|---|---|---|

| Cardiovascular Effects | Tachycardia, similar to pancuronium | Minimal cardiovascular effects | nih.govwikipedia.org |

| Vagal Blockade | Present | Significantly less than pancuronium | nih.govnih.gov |

In anesthetized cats, a notable difference between this compound and d-tubocurarine was the absence of effects on the airway system with stercuronium. nih.gov d-Tubocurarine is known to cause histamine (B1213489) release, which can lead to bronchoconstriction, a side effect not observed with stercuronium. nih.gov In terms of neuromuscular blockade, both are competitive antagonists. Studies on the cat gastrocnemius and soleus muscles have shown that d-tubocurarine produces a close correlation between twitch strength depression and train-of-four (T4) fade in both fast and slow muscle types, though with different ED50 values for each muscle. nih.gov

Interactive Data Table: Comparative Profile in the Cat

| Parameter | This compound | d-Tubocurarine | Reference |

|---|---|---|---|

| Effect on Airways (Histamine Release) | No effect observed | Histamine release can cause bronchoconstriction | nih.gov |

| Mechanism | Competitive, non-depolarizing | Competitive, non-depolarizing | nih.gov |

Comparative Studies with Gallamine (B1195388) and Suxamethonium

This compound, a nondepolarizing neuromuscular blocking agent, exhibits a distinct pharmacological profile when compared to the nondepolarizing agent gallamine and the depolarizing agent suxamethonium in pre-clinical animal models.

Stercuronium acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR), a mechanism it shares with gallamine. nih.gov In contrast, suxamethonium functions as a depolarizing blocker, causing an initial stimulation of the receptor leading to fasciculations, followed by a persistent depolarization that results in muscle paralysis. merckvetmanual.com

Studies on stercuronium have highlighted its antimuscarinic properties, a characteristic also prominent with gallamine. Research in anesthetized guinea pigs has shown that both stercuronium and gallamine exhibit a greater affinity for cardiac muscarinic receptors and inhibitory muscarinic receptors on sympathetic nerve endings than for those mediating contractions in the bladder and ileum. This suggests a similar pattern of autonomic side effects between the two compounds at the pre-clinical level.

The table below summarizes the key mechanistic differences and available pre-clinical data for the three compounds. Due to the lack of head-to-head comparative potency studies in the same animal model, a direct quantitative comparison is challenging.

| Feature | This compound | Gallamine | Suxamethonium |

| Mechanism of Action | Competitive nAChR Antagonist (Nondepolarizing) | Competitive nAChR Antagonist (Nondepolarizing) | nAChR Agonist (Depolarizing) |

| Initial Muscle Response | Flaccid Paralysis | Flaccid Paralysis | Fasciculations followed by Paralysis |

| Antimuscarinic Activity | Present, with selectivity for cardiac receptors | Present, with selectivity for cardiac receptors | Stimulates autonomic cholinergic receptors |

| Animal Model Data (Cat) | Neuromuscular blockade demonstrated | Neuromuscular blockade demonstrated | Paralysis at 0.22–1.1 mg/kg IV merckvetmanual.com |

This table is for informational purposes and is based on available pre-clinical data. Direct comparative potency can vary based on experimental conditions and species.

Mechanistic Insights from Animal Studies on Receptor Kinetics

The fundamental mechanism of action for this compound at the molecular level involves its interaction with the nicotinic acetylcholine receptor at the neuromuscular junction. Animal studies have confirmed its role as a competitive antagonist. nih.gov This means that stercuronium binds to the same recognition sites on the nAChR as the endogenous neurotransmitter, acetylcholine (ACh), but without activating the receptor. By occupying these sites, it prevents ACh from binding and depolarizing the motor endplate, thereby inhibiting muscle contraction.

Detailed investigations into the specific receptor kinetics of this compound, such as its association (on-rate) and dissociation (off-rate) constants from the nAChR, are not extensively detailed in publicly available research. The affinity of an antagonist for its receptor, often expressed as the inhibition constant (Ki), is a critical determinant of its potency and duration of action. While it is established that stercuronium binds competitively, specific Ki values from radioligand binding assays or electrophysiological studies on animal tissues are not prominently reported in the literature.

The competitive nature of stercuronium's blockade is further supported by the observation that its effects can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, a principle often demonstrated in animal preparations through the administration of acetylcholinesterase inhibitors. While stercuronium itself has been reported to possess some acetylcholinesterase inhibitory activity, its primary mechanism remains competitive antagonism at the postsynaptic receptor. nih.gov The lack of initial muscle fasciculations in animal models further distinguishes its nondepolarizing mechanism from the depolarizing action of suxamethonium. merckvetmanual.com

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Docking Simulations for Receptor Binding

Molecular modeling and docking simulations are powerful in silico tools used to predict how a molecule, such as Stercuronium (B1201463) Iodide, interacts with biological targets like receptors. These methods involve simulating the binding of the ligand (Stercuronium Iodide) to a target protein's active site, aiming to identify favorable binding poses and estimate binding affinities. While specific docking studies directly on this compound are not extensively detailed in the provided search results, the general principles and applications of these techniques in drug discovery are well-established. Molecular docking can predict binding scores and identify key amino acid residues involved in the interaction, guiding the design of more potent and selective compounds nih.govmdpi.comschrodinger.comnih.govplos.orgchemmethod.com. These simulations are crucial for understanding the initial interaction between a potential drug candidate and its target, forming a basis for further optimization.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the electronic structure, charge distribution, and inherent reactivity of a molecule like this compound mdpi.comwikipedia.orgmdpi.comaps.orgnih.govarxiv.org. These methods solve the Schrödinger equation, providing insights into the molecule's ground state energy, molecular orbitals, and atomic charges. Understanding the electronic structure is vital for predicting how this compound might participate in chemical reactions or interact electrostatically with its environment or biological targets. DFT calculations can elucidate bond strengths, electron density maps, and potential reaction pathways, offering a detailed picture of the molecule's intrinsic chemical behavior and stability mdpi.commdpi.comaps.org. The specific citation nih.gov points to studies involving conformational analysis using computational methods, which often integrate QM calculations for refining structures and energies.

Conformational Analysis using Computational Methods

Conformational analysis is essential for understanding the three-dimensional structures a molecule can adopt and how these conformations influence its biological activity. Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the potential energy landscape of a molecule and identify its most stable conformers mdpi.comnih.govnih.govwikipedia.orgdiva-portal.orgwikipedia.orgyoutube.com. For this compound, conformational analysis would involve identifying the various spatial arrangements of its atoms, particularly around rotatable bonds, and determining the relative energies of these arrangements. This is critical because a molecule's biological activity is often dependent on it adopting a specific, low-energy conformation that fits its target receptor. Studies on similar macrocyclic compounds have shown that different computational methods can yield varying results, highlighting the importance of selecting appropriate algorithms and force fields for accurate conformational sampling mdpi.comnih.govdiva-portal.org. The citation wikipedia.org specifically mentions this compound in the context of its chemical structure, which is a prerequisite for any conformational study.

Predictive SAR Models and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. These models are predictive tools used in drug design to guide the synthesis of new molecules with improved efficacy or desired properties dokumen.pubiiab.mecresset-group.comuogqueensmcf.comneovarsity.orgdirzon.comiiab.menih.govresearchgate.netrsc.org. For this compound, QSAR studies would involve analyzing its structural features (e.g., steric, electronic, hydrophobic properties) and correlating them with observed or predicted biological effects. This can involve 2D-QSAR, which uses molecular descriptors, or 3D-QSAR, which considers the spatial arrangement and interaction fields of the molecule. Developing predictive SAR models can help identify key structural features responsible for this compound's activity, allowing for the design of analogues with enhanced potency or modified profiles. The citations dirzon.com and archive.org refer to general medicinal chemistry texts that discuss SAR studies, indicating the importance of this approach in the field.

Future Directions in Stercuronium Iodide Research

Exploration of Novel Synthetic Routes for Stercuronium (B1201463) Iodide Analogues

The synthesis of aminosteroid (B1218566) compounds has traditionally relied on multi-step modifications of natural steroid precursors. Future research will focus on developing more efficient, stereoselective, and scalable synthetic strategies to generate diverse libraries of Stercuronium Iodide analogues. hilarispublisher.com The exploration of novel synthetic routes is fundamental to accessing new chemical space and enabling the systematic evaluation of structural modifications on pharmacological activity. mdpi.com

Key areas of exploration include:

Advanced Catalysis: The application of transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, can enable the introduction of novel functional groups onto the steroid backbone that are inaccessible through classical methods. hilarispublisher.com This allows for the rapid assembly of diverse molecular scaffolds.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based routes for key intermediates or final products could significantly accelerate the synthesis of analogue libraries.

Biocatalysis: The use of engineered enzymes could provide highly selective and environmentally benign methods for specific transformations on the complex steroid nucleus, such as hydroxylation or acylation at specific positions.

These advanced synthetic methods will facilitate the creation of analogues with targeted modifications designed to probe specific interactions with the nicotinic acetylcholine (B1216132) receptor (nAChR) and to optimize pharmacokinetic properties. researchgate.netdrugbank.com

Table 1: Comparison of Synthetic Strategies for Aminosteroid Analogues

| Strategy | Description | Potential Advantages |

| Traditional Synthesis | Multi-step modification of existing steroid nuclei. | Well-established procedures and known chemistry. |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., Palladium, Rhodium) for C-C and C-heteroatom bond formation. | Access to novel chemical structures, high efficiency for specific reactions. hilarispublisher.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Improved reaction control, enhanced safety, easier scalability. |

| Biocatalysis | Use of enzymes to catalyze specific chemical transformations. | High stereoselectivity and regioselectivity, environmentally friendly conditions. |

Advanced Mechanistic Characterization at Sub-receptor Level

This compound is known to act as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR). wikipedia.org However, a deeper understanding of its interaction at the molecular and sub-receptor level is required to guide the design of more selective agents. The adult muscle nAChR is a pentameric protein with two non-identical acetylcholine binding sites, located at the α-δ and α-ε subunit interfaces. nih.gov

Future research will employ sophisticated biophysical and computational techniques to dissect these interactions:

Cryo-Electron Microscopy (Cryo-EM): This technique can provide near-atomic resolution structures of the Stercuronium analogue bound to the nAChR. This would reveal the precise binding orientation, key amino acid contacts, and any conformational changes induced in the receptor upon binding.

Voltage-Clamp Electrophysiology: By expressing specific nAChR subunit combinations in systems like Xenopus oocytes, researchers can quantify the binding affinity and kinetics (on-rate, off-rate) of novel analogues at each of the distinct binding sites. nih.gov This allows for the determination of site-selectivity. nih.gov

Molecular Dynamics (MD) Simulations: Computational simulations can model the dynamic interactions between the drug and the receptor, providing insights into the stability of the bound complex and the energetic contributions of individual atomic interactions. frontiersin.org This can help rationalize experimental findings and predict the effects of structural modifications.

These studies will clarify whether Stercuronium-based compounds exhibit a preference for one of the two nAChR binding sites, a property that could be exploited to develop drugs with novel pharmacological profiles.

Development of Highly Selective Receptor Probes Based on the this compound Scaffold

The aminosteroid scaffold of this compound can be leveraged to create powerful research tools for studying the neuromuscular junction (NMJ). By chemically modifying the structure to include reporter groups, highly selective molecular probes can be developed. nih.gov

Potential developments in this area include:

Fluorescent Probes: Attaching a fluorophore to a position on the Stercuronium molecule that does not interfere with receptor binding would create a fluorescent ligand. Such probes would enable the direct visualization of nAChR distribution and density in non-human tissue preparations using advanced imaging techniques like super-resolution microscopy.

Photoaffinity Labels: Incorporating a photoreactive group into the Stercuronium scaffold would allow for the creation of photoaffinity probes. Upon binding to the nAChR and exposure to UV light, these probes would form a covalent bond with nearby amino acid residues, enabling the definitive identification of the binding pocket.

Radiolabeled Ligands: Synthesis of tritiated or carbon-14 labeled versions of high-affinity Stercuronium analogues would facilitate quantitative binding assays to determine receptor density in various tissues and to screen for new compounds in a high-throughput manner.

These chemical biology tools would be invaluable for basic research into the structure, function, and regulation of nicotinic receptors at the neuromuscular junction. mdpi.com

Table 2: Molecular Probes Derived from the Stercuronium Scaffold

| Probe Type | Reporter Group | Primary Application |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Visualization of receptor localization and dynamics via microscopy. nih.gov |

| Photoaffinity Label | Photoreactive group (e.g., azido, benzophenone) | Covalent labeling and identification of amino acids in the receptor binding site. |

| Radiolabeled Ligand | Radioisotope (e.g., ³H, ¹⁴C) | Quantitative receptor binding and density assays. |

Application of Integrated Omics Approaches in Neuromuscular Pharmacology (non-human, non-clinical)

Understanding the full biological impact of a neuromuscular blocking agent requires looking beyond the receptor itself. Integrated omics technologies (proteomics, metabolomics, transcriptomics) provide a systems-level view of the cellular response to drug action in non-human models. researchgate.net

Future studies could involve:

Proteomics: Analyzing changes in the protein expression profile of isolated muscle tissue following exposure to a Stercuronium analogue. This could identify downstream effects on signaling pathways, structural proteins of the NMJ, or metabolic enzymes. nih.govresearchgate.net

Metabolomics: Characterizing the metabolic fingerprint of muscle tissue during neuromuscular blockade. This can reveal shifts in energy utilization, such as changes in glycolysis, fatty acid oxidation, or amino acid metabolism, providing a functional readout of the drug's impact on muscle cell physiology. nih.govoup.com

Transcriptomics: Measuring changes in gene expression at the mRNA level to understand the early cellular responses to receptor antagonism, potentially identifying compensatory mechanisms or previously unknown off-target effects.

By integrating these datasets, researchers can build comprehensive models of how Stercuronium-based compounds affect the neuromuscular system, potentially uncovering novel biomarkers of neuromuscular block or identifying new therapeutic targets. researchgate.net

Design of Next-Generation Aminosteroid Scaffolds with Tuned Receptor Specificity

The ultimate goal of this research is to design next-generation neuromuscular blocking agents with optimized properties. The rigid androstane (B1237026) framework used in compounds like Stercuronium and Pancuronium (B99182) provides a robust scaffold for positioning the two quaternary ammonium (B1175870) groups required for high-affinity binding. nih.gov Future design efforts will focus on fine-tuning this scaffold for enhanced receptor specificity and improved pharmacokinetic profiles. nih.govresearchgate.net

Key design strategies will include:

Rational Scaffold Modification: Using structural data from cryo-EM and computational modeling, new scaffolds can be designed that retain the essential pharmacophore elements while altering the core structure to improve selectivity. This could involve creating novel heterocyclic steroid analogues or non-steroidal mimics that maintain the critical inter-onium distance.

Tuning Lipophilicity: The lipophilicity of aminosteroid agents is a critical determinant of their potency and pharmacokinetic properties, including onset of action and clearance pathways. oup.comnih.govderangedphysiology.com Systematic modification of peripheral functional groups allows for the fine-tuning of lipophilicity to achieve a desired pharmacological profile.

Eliminating Off-Target Activity: A major goal is to design compounds with high selectivity for the muscle nAChR over other receptors, particularly muscarinic receptors, to avoid cardiovascular side effects. wikipedia.org For example, the monoquaternary structure of Vecuronium (B1682833), compared to the bisquaternary Pancuronium, significantly reduces its affinity for muscarinic receptors. wikipedia.org Future designs based on the Stercuronium scaffold will incorporate features to maximize this selectivity. nih.gov

By combining insights from advanced synthesis, sub-receptor characterization, and systems biology, researchers can rationally design novel aminosteroid agents with precisely tuned receptor specificity and tailored pharmacokinetic characteristics.

Q & A

Q. What are the validated methods for synthesizing Stercuronium Iodide, and how are impurities controlled during the process?

this compound’s synthesis involves quaternization of a steroidal amine with methyl iodide, followed by purification via recrystallization. Key steps include monitoring reaction temperature (60–70°C) to avoid thermal degradation and using iodine-specific titration to confirm stoichiometric binding . Impurity control requires HPLC with UV detection (λ = 254 nm) to isolate byproducts like unreacted precursors or iodide oxidation residues. Stability studies under accelerated conditions (40°C/75% RH) are critical for identifying degradation pathways .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are recommended?

The structure is confirmed through a combination of:

- X-ray crystallography to resolve the steroidal backbone and quaternary ammonium group .

- NMR spectroscopy (¹H and ¹³C) to verify methyl and ethyl substituents on the nitrogen atom (e.g., δ 3.2–3.5 ppm for N-CH₂ groups) .

- Mass spectrometry (ESI-MS) for molecular ion detection (m/z 510.4 for [C₂₆H₄₃N₂I⁺]) and iodide counterion validation .

Q. What in vitro models are used to evaluate the neuromuscular blocking efficacy of this compound?

- Electrophysiological assays using rodent diaphragm preparations to measure twitch tension inhibition.

- Receptor-binding studies with α₁β₁γδ nicotinic acetylcholine receptors (nAChRs) to determine IC₅₀ values via radioligand displacement (e.g., [³H]-tubocurarine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

Discrepancies in its competitive vs. non-competitive antagonism at nAChRs require:

- Single-channel patch-clamp recordings to distinguish between pore blockade and receptor desensitization.

- Molecular docking simulations to assess binding affinity at the orthosteric site versus allosteric pockets .

- Comparative studies with structurally analogous agents (e.g., Rocuronium Bromide) to isolate steric or electronic effects .

Q. What experimental design considerations are critical for pharmacokinetic studies of this compound in animal models?

- Dose-response profiling using intravenous administration to avoid first-pass metabolism.

- Plasma protein binding assays (e.g., equilibrium dialysis) to quantify free drug availability.

- Biliary excretion analysis via bile duct cannulation, given its hepatic clearance pathway .

- Tissue distribution studies with radiolabeled Stercuronium (¹²⁵I) to track accumulation in neuromuscular junctions .

Q. How should researchers address stability challenges in this compound formulations during long-term storage?

- Forced degradation studies under oxidative (H₂O₂), acidic (HCl), and photolytic conditions to identify vulnerable functional groups.

- Lyophilization with cryoprotectants (e.g., mannitol) to prevent iodide ion dissociation in aqueous solutions.

- Real-time stability monitoring using Raman spectroscopy to detect crystalline phase changes .

Q. What statistical approaches are recommended for analyzing dose-dependent neuromuscular blockade data?

- Non-linear regression (e.g., Hill equation) to model EC₅₀ and Hill coefficient values.

- ANOVA with post hoc Tukey tests for comparing blockade duration across dose cohorts.

- Time-to-onset analysis using Kaplan-Meier curves and log-rank tests .

Methodological Guidance

Q. How to structure a research paper on this compound following IMRaD conventions?

- Introduction : Link the study to gaps in neuromuscular blocker research (e.g., duration variability in hypothermic conditions) .

- Methods : Specify synthesis protocols (USP/EP guidelines), animal ethics approvals, and analytical equipment (e.g., Agilent 1260 HPLC) .

- Results : Use tables to summarize IC₅₀ values and figures for electrophysiological tracings. Annotate spectral data with peak assignments .

- Discussion : Contrast findings with prior work (e.g., Rocuronium’s faster onset) and propose structural determinants of efficacy .

Q. How to validate conflicting reports on this compound’s hepatotoxicity?

- In vitro hepatocyte assays (e.g., HepG2 cells) to measure lactate dehydrogenase (LDH) leakage.

- In vivo histopathology in rodent models, focusing on centrilobular necrosis.

- CYP450 inhibition studies to assess metabolic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.